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Selenophene-2,5-dicarbonitrile

Cat. No.: B428917
M. Wt: 181.06g/mol
InChI Key: PXMVERXDVPPFJB-UHFFFAOYSA-N
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Description

Contextual Significance of Selenophene (B38918) Heterocycles in Organic and Materials Chemistry

Selenophene, a five-membered aromatic ring containing a selenium atom, serves as a fundamental building block in the development of a variety of organic materials. chemicalbook.comresearchgate.net Organoselenium compounds, in general, have made a significant impact in fields such as organic synthesis, materials science, and medicinal chemistry. mdpi.comresearchgate.net The inclusion of selenium, a heavy chalcogen atom, into heterocyclic systems offers unique electronic and physical properties compared to its sulfur (thiophene) and oxygen (furan) analogs. chim.it These properties make selenophene-based materials promising candidates for applications in organic electronics, including organic photovoltaics (OPVs) and field-effect transistors (FETs). smolecule.comresearchgate.net The planar structure of the selenophene ring facilitates π-conjugation, a key characteristic for charge transport in these materials. smolecule.com

The versatility of selenophene chemistry allows for the synthesis of a wide array of derivatives with tailored properties. researchgate.net Researchers have explored the incorporation of selenophenes into conjugated polymers and small molecules to enhance their performance in electronic devices. researchgate.netresearchgate.net The development of efficient synthetic methods for functionalized selenophenes remains an area of active research, aiming to create novel materials with enhanced stability and functionality. chim.itrsc.org

Unique Attributes of Dinitrile Substitution on the Selenophene Core

The introduction of two nitrile (-CN) groups at the 2 and 5 positions of the selenophene ring significantly alters the molecule's electronic properties. smolecule.com These cyano groups are strongly electron-withdrawing, which enhances the electron-accepting capability of the selenophene core. smolecule.com This increased electron deficiency makes selenophene-2,5-dicarbonitrile a valuable component in the design of charge-transfer materials. smolecule.comscience.gov

The dinitrile substitution also influences the molecular geometry and intermolecular interactions. The linear and rigid nature of the nitrile groups can affect the packing of the molecules in the solid state, which in turn impacts the material's bulk electronic properties. The presence of nitrile groups can also provide sites for further chemical modification, allowing for the synthesis of more complex molecular architectures. smolecule.com The strategic placement of these electron-withdrawing groups is a common strategy in the design of n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits and efficient organic solar cells. researchgate.net

Current Research Landscape and Knowledge Gaps for this compound

Current research on this compound is primarily focused on its synthesis and potential use as a building block for advanced materials. smolecule.com One notable synthetic route involves a copper-catalyzed [2+2+1] cyclization reaction of terminal alkynes with elemental selenium, offering an efficient and regioselective method. smolecule.comrsc.org Another approach is the functionalization of pre-existing selenophene rings. smolecule.com

While the potential of this compound in organic electronics is recognized, there are still significant knowledge gaps. smolecule.com Detailed studies on the charge transport properties, such as electron mobility, in thin-film transistors incorporating this compound are limited. Furthermore, a comprehensive understanding of its photophysical properties, including its absorption and emission characteristics, is necessary for its application in optoelectronic devices.

Although some selenophene derivatives have shown biological activity, including antibacterial and antifungal properties, the specific biological profile of this compound remains largely unexplored. researchgate.netsmolecule.com Further investigations are required to fully elucidate its potential in medicinal chemistry. The development of more scalable and cost-effective synthetic methodologies would also be crucial for its broader application in materials science.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C₆H₂N₂Se stenutz.eu
Molecular Weight 181.06 g/mol stenutz.eu
Appearance Not explicitly stated, but parent selenophene is a clear colorless to yellow liquid. chemicalbook.com
Boiling Point Not available
Melting Point Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2N2Se B428917 Selenophene-2,5-dicarbonitrile

Properties

Molecular Formula

C6H2N2Se

Molecular Weight

181.06g/mol

IUPAC Name

selenophene-2,5-dicarbonitrile

InChI

InChI=1S/C6H2N2Se/c7-3-5-1-2-6(4-8)9-5/h1-2H

InChI Key

PXMVERXDVPPFJB-UHFFFAOYSA-N

SMILES

C1=C([Se]C(=C1)C#N)C#N

Canonical SMILES

C1=C([Se]C(=C1)C#N)C#N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Methodologies for Selenophene 2,5 Dicarbonitrile

Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations (e.g., ¹H, ¹³C, Selenium-77 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organoselenium compounds. For selenophene (B38918) derivatives, ¹H and ¹³C NMR provide foundational information about the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of selenophene-2,5-dicarbonitrile is expected to show signals corresponding to the protons on the selenophene ring. The chemical shifts of these protons are influenced by the electron-withdrawing nitrile groups and the heteroatom.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms. Key signals include those for the nitrile carbons and the carbons of the selenophene ring. The chemical shifts provide insight into the electronic distribution within the molecule.

⁷⁷Se NMR: Selenium-77 NMR is particularly valuable for studying organoselenium compounds due to its wide chemical shift range and sensitivity to the electronic environment of the selenium atom. huji.ac.il The ⁷⁷Se nucleus is spin ½ with a natural abundance of 7.63%. huji.ac.il While it is a low-sensitivity nucleus, it provides narrow lines over a broad chemical shift range, with each type of selenium compound having a characteristic chemical shift range. huji.ac.il For selenophenes, the selenium nucleus typically resonates in a specific region, for example, unsubstituted selenophene resonates at 613 ppm in CDCl₃ solution. cnr.it The large chemical shift dispersion of ⁷⁷Se makes it a sensitive probe for subtle changes in molecular structure and conformation. scispace.com The chemical shift values can be correlated with Hammett substituent constants, indicating that electronic effects of substituents are transmitted through the molecule. kiku.dk Both one- and two-bond heteronuclear ¹³C-⁷⁷Se coupling constants can also be determined, providing further structural information. kiku.dk

NMR Data for Selenophene Derivatives
NucleusTypical Chemical Shift Range (ppm)Key Information Provided
¹HVaries based on substitutionProton environment and coupling
¹³CVaries based on substitutionCarbon skeleton and electronic structure
⁷⁷Se~130-150 for some substituted selenophenes cnr.itDirect probe of selenium's electronic environment

Vibrational Spectroscopy Studies (e.g., Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of this compound, offering a "fingerprint" of the molecule. stellarnet.us

FTIR Spectroscopy: FTIR is an absorption measurement where the detector measures the amount of infrared radiation absorbed by the sample at different frequencies. stellarnet.us This technique is particularly sensitive to vibrations that induce a change in the dipole moment of the molecule. For this compound, key vibrational modes include the C≡N stretching frequency, which is typically a strong and sharp band, and various C-C and C-H stretching and bending modes within the selenophene ring.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. stellarnet.us It is sensitive to vibrations that cause a change in the polarizability of the molecule. stellarnet.us Raman spectroscopy is often complementary to FTIR, as some vibrations may be strong in Raman and weak or absent in FTIR, and vice versa. stellarnet.usirdg.org For instance, symmetric vibrations tend to be more intense in Raman spectra. researchgate.net The combination of both techniques provides a more complete picture of the vibrational modes. irdg.orgresearchgate.net

Key Vibrational Modes for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
C≡N Stretch2240 - 2200FTIR (strong), Raman (strong)
Selenophene Ring Vibrations1500 - 1000FTIR, Raman
C-H BendingBelow 1000FTIR, Raman

Electronic Absorption and Emission Spectroscopy (e.g., UV-Visible, Photoluminescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Visible Spectroscopy: UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions from the ground state to excited states. The absorption spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. Molecules with larger conjugated systems tend to have absorption bands at longer wavelengths.

Photoluminescence (PL) Spectroscopy: PL spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This provides information about the excited state properties and relaxation pathways. Not all molecules that absorb light will emit light; the quantum yield of fluorescence or phosphorescence can vary significantly. The emission spectrum is typically red-shifted relative to the absorption spectrum (Stokes shift).

Mass Spectrometry for Molecular Structure Elucidation (e.g., MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and elemental composition of a compound. encyclopedia.pub Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a "soft" ionization technique that allows for the analysis of intact molecules with minimal fragmentation. encyclopedia.pubinfectiologyjournal.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample. encyclopedia.pub This technique is particularly useful for confirming the molecular weight of synthesized compounds like this compound. mdpi.comnist.gov

Solid-State Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. americanpharmaceuticalreview.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which are crucial for understanding the properties of materials in the solid state. americanpharmaceuticalreview.commdpi.com For this compound, a single-crystal XRD analysis would reveal the planarity of the selenophene ring, the geometry of the nitrile groups, and how the molecules pack in the crystal lattice. Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. americanpharmaceuticalreview.com

Photoelectron Spectroscopy (PESA) for Electronic Level Determination

Photoelectron Spectroscopy in Air (PESA) is a technique used to determine the work function and ionization potential of materials. stanford.edumcgill.ca PESA operates at atmospheric pressure and uses a UV light source to induce photoemission from the sample surface. stanford.edu By measuring the kinetic energy of the emitted photoelectrons, the highest occupied molecular orbital (HOMO) energy level can be determined. researchgate.net This information is vital for understanding the electronic properties of this compound, particularly for its application in organic electronic devices where energy level alignment is critical. stanford.eduresearchgate.net

Spectroelectrochemical Characterization

Spectroelectrochemistry combines electrochemical techniques with spectroscopic measurements to study the properties of electrochemically generated species. researchgate.netcore.ac.uk For this compound, this would involve monitoring changes in its UV-Vis-NIR absorption spectrum as the applied potential is varied. researchgate.net This allows for the characterization of the radical cations and/or anions formed upon oxidation or reduction. The data obtained provides insights into the electronic structure of the charged species and the stability of the molecule in different redox states, which is important for applications in electrochromic devices and organic electronics. core.ac.ukmetu.edu.tr

Computational Chemistry and Theoretical Investigations of Selenophene 2,5 Dicarbonitrile

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules, offering a balance between computational cost and accuracy. mdpi.comimperial.ac.uk For selenophene-2,5-dicarbonitrile and related derivatives, DFT calculations provide valuable insights into their fundamental properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO) Energy Levels and Spatial Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity and the energy of its lowest electronic excitation. ossila.comajchem-a.com

In selenophene-containing polymers, the introduction of selenium in place of sulfur has been shown to decrease the electronic band gap. researchgate.net This is often attributed to the higher polarizability of the selenium atom, which can lead to a stabilization of the LUMO level. researchgate.net For instance, in studies of copolymers containing thiophene (B33073) and selenophene (B38918) flanked diketopyrrolopyrrole, the selenophene-containing polymer exhibited a reduced band gap due to both a destabilization of the HOMO and a stabilization of the LUMO. researchgate.net

DFT calculations on various selenophene derivatives have been performed to determine their HOMO and LUMO energy levels. For example, in a study of selenophene-infused BODIPY molecules, DFT was used to evaluate their optoelectronic properties, with frontier molecular orbital analysis being a key component of the investigation. researchgate.net Similarly, DFT has been employed to study the electronic structure of selenophene itself, providing a basis for understanding its substituted derivatives. rsc.org

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational MethodReference
P-BNBP-Se Polymer-5.84-3.662.18Estimated from electrochemical measurements semanticscholar.org
Push-Pull Chromophore 3c-5.28 (approx.)-2.782.50DFT rsc.org
Push-Pull Chromophore 3d-5.07 (approx.)-2.872.20DFT rsc.org
η5-Cyclopentadienyl Half-Sandwich Organochalcogenide ComplexesVariesVaries1.98–2.65TPSS/(cc-pVTZ-PP/6-31G*) mdpi.com

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.comarxiv.orgpennylane.ai This process is crucial as the optimized geometry is the starting point for subsequent calculations of molecular properties. arxiv.org Various computational methods, including DFT, are employed for this purpose. mdpi.com

For this compound, a planar or near-planar conformation is expected for the selenophene ring, similar to other substituted selenophenes and thiophenes. The nitrile groups are also likely to lie in the same plane as the ring to maximize conjugation. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used to obtain the optimized geometry. While specific conformational analysis studies on this compound were not found, research on related fused-ring electron acceptors containing selenophene indicates that these molecules can have rotatable conformations in solution. researchgate.net

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deyoutube.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. uni-muenchen.de Typically, red and yellow colors indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue colors represent positive potential (electron-poor regions, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, an MEP analysis would be expected to show a significant accumulation of negative charge around the nitrogen atoms of the two nitrile groups, making them potential sites for interaction with electrophiles or for coordinating to metal centers. The selenium atom, with its lone pairs, would also exhibit a region of negative potential. Conversely, the carbon atoms of the nitrile groups and the hydrogen atoms on the selenophene ring would likely show positive potential. This type of analysis has been applied to various organic molecules to understand their reactivity. walisongo.ac.id

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. sciencepublishinggroup.comrsc.org It provides a theoretical framework for understanding how molecules interact with light.

Simulated Absorption and Emission Spectra

TD-DFT calculations can be used to simulate the electronic absorption and emission spectra of molecules, providing insights into their color and photophysical behavior. mdpi.com These simulations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions.

In the context of selenophene-containing systems, TD-DFT has been used to study how structural modifications influence their optical properties. For example, in a study of chromophores with a D2-π2-A1-π1-A2 configuration, the addition of selenophene units led to a red-shift in the broader absorption wavelength. nih.gov The λmax values for these designed derivatives were found to be in the range of 655-728 nm in chloroform. nih.gov Similarly, for fused ring electron acceptors with a selenophene π-bridge, TD-DFT calculations predicted a red-shift in the absorption spectrum for newly designed molecules. researchgate.net

While specific simulated spectra for this compound are not available in the provided results, it is expected that the strong electron-withdrawing nitrile groups would lead to a significant intramolecular charge transfer (ICT) character in the lowest energy electronic transition. This would likely result in an absorption maximum at a relatively long wavelength.

Compound/SystemCalculated λmax (nm)SolventComputational MethodReference
Selenophene Derivative D1639.390ChloroformTD-DFT nih.gov
Selenophene Derivative D2655.480ChloroformTD-DFT nih.gov
Selenophene Derivative D3676.474ChloroformTD-DFT nih.gov
Selenophene Derivative D5708.521ChloroformTD-DFT nih.gov
Selenophene Derivative D7728.376ChloroformTD-DFT nih.gov

Exciton (B1674681) Dynamics and Charge Transfer Pathways

Exciton dynamics, which describes the behavior of electron-hole pairs created upon photoexcitation, is a complex process that governs the fate of absorbed light energy. frontiersin.orgd-nb.info TD-DFT can provide insights into exciton properties and charge transfer pathways within a molecule. rsc.org

In donor-acceptor systems like this compound, photoexcitation can lead to the formation of a charge-transfer exciton, where the electron is promoted from a HOMO localized on the donor (selenophene ring) to a LUMO localized on the acceptor (dicarbonitrile groups). The efficiency of this charge transfer is crucial for applications in organic electronics. nih.gov

Computational studies on related systems have investigated exciton binding energy and charge transfer rates. For instance, in the D2-π2-A1-π1-A2 chromophores, the addition of selenophene units was found to enhance charge transference and lead to lower exciton binding energies, which is beneficial for applications in organic solar cells. nih.gov The study of exciton-phonon correlation and the decay of off-diagonal-long-range-order can provide further details on the ultrafast dynamics following photoexcitation. frontiersin.org While specific exciton dynamics simulations for this compound are not detailed in the search results, the principles from related systems suggest that it would exhibit interesting charge transfer characteristics upon photoexcitation.

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms through computational chemistry provides profound insights into the transformation of molecules, offering a detailed view of the energetic landscapes and the transient structures that govern chemical reactivity. For this compound, computational approaches, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding its behavior in various chemical reactions. These methods allow for the mapping of potential energy surfaces, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Computational studies on related heterocyclic systems demonstrate the power of these theoretical tools. For instance, the dienophilic behavior of electron-deficient five-membered aromatic heterocycles in polar cycloaddition reactions has been successfully rationalized using theoretical indices like the global electrophilicity index. conicet.gov.ar Such calculations can predict the feasibility and regioselectivity of reactions, as seen in the Diels-Alder reactions of substituted selenophenes with dienes like isoprene, where the addition occurs selectively at a specific double bond of the selenophene ring. conicet.gov.ar

The general workflow for elucidating a reaction mechanism computationally involves several key steps:

Stationary Point Optimization: Geometries of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State (TS) Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that represents the transition state. This is a critical step, as the TS structure reveals the geometry of the molecule at the peak of the energy barrier.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. nih.gov

Computational analysis can be partitioned into distinct phases to describe the chemical changes occurring, including a contact phase with van der Waals interactions, a preparation phase, transition state phases for bond breaking/formation, and product adjustment and separation phases. nih.gov This detailed analysis provides a step-by-step description of the energetics along the reaction path. nih.gov

For a molecule like this compound, theoretical studies could be employed to investigate a variety of potential reactions, such as nucleophilic aromatic substitution, cycloadditions, or metal-catalyzed cross-coupling reactions at the C-H or C-CN bonds. The calculated activation energies (ΔE‡) and reaction energies (ΔEr) provide quantitative measures of the reaction's kinetics and thermodynamics, respectively. For example, in studying the reaction of other heterocycles, DFT calculations have been used to determine activation barriers, which can be compared with experimental findings to validate the proposed mechanism. scielo.brbeilstein-journals.org

Table 1: Hypothetical Computational Data for a Nucleophilic Aromatic Substitution on this compound
Computational MethodBasis SetSolvent ModelReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)
B3LYP6-311+G(d,p)PCM (Acetonitrile)0.0+18.5-5.218.5-5.2
M06-2Xdef2-TZVPSMD (DMF)0.0+17.9-6.117.9-6.1
ωB97X-Dcc-pVTZNone (Gas Phase)0.0+22.3-2.822.3-2.8

This table presents hypothetical data to illustrate the typical output of computational studies on reaction mechanisms. No specific experimental or computational data for this exact reaction on this compound was found in the provided search results.

Modeling of Intermolecular Interactions and Solid-State Packing Motifs

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions, which in turn governs the material's bulk properties. Computational modeling is a powerful tool for understanding and predicting the crystal packing of organic molecules like this compound. These models can reveal the key interactions responsible for the observed crystal structure and explore hypothetical packing arrangements.

The primary intermolecular interactions expected for this compound include:

π-π Stacking: The aromatic selenophene ring can interact with neighboring rings through stacking interactions.

Chalcogen Bonding: The selenium atom, as a heavy chalcogen, can act as a Lewis acid, forming non-covalent interactions with electron-rich atoms (e.g., the nitrogen of the nitrile group) on adjacent molecules. theochem.nl

Dipole-Dipole Interactions: The electron-withdrawing nitrile groups create a significant molecular dipole, leading to strong dipole-dipole interactions that influence molecular alignment.

C-H···N Hydrogen Bonding: Weak hydrogen bonds can form between the hydrogen atoms on the selenophene ring and the nitrogen atoms of the nitrile groups.

Energy calculations on molecular dimers or clusters extracted from the crystal structure can quantify the strength of specific interactions. Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction, and dispersion. mdpi.com Such analyses provide a deeper understanding of the nature of the forces holding the crystal together. For example, studies on other organic materials have shown that strong intermolecular interactions in the solid state are indicated by red-shifted absorption from solution to film. jos.ac.cn

The incorporation of selenium is known to influence intermolecular interactions and facilitate charge transport in organic materials, partly through Se-Se or Se-π interactions. rsc.org Computational modeling can predict key parameters like the π-π stacking distance, which is crucial for charge mobility in organic semiconductors. rsc.org

Table 2: Representative Intermolecular Interaction Distances and Angles for Selenophene-Containing Structures
Interaction TypeAtom 1Atom 2Typical Distance (Å)Typical Angle (°)Reference Compound Type
π-π StackingRing CentroidRing Centroid3.4 - 3.8N/AFused-ring electron acceptors rsc.org
Chalcogen BondSeN~3.0 - 3.4~165General Se-heterocycles
C-H···N BondC-HN≡C~2.4 - 2.8 (H···N)>130Pyridine-dicarbonitriles nih.gov
Se···Se InteractionSeSe< 4.0 (sum of vdW radii)N/AGeneral Se-heterocycles

This table provides typical values for intermolecular interactions observed in selenium-containing heterocyclic compounds and related structures, as specific crystallographic data for this compound was not available in the search results.

Advanced Applications in Organic Electronic and Photonic Materials

Selenophene-2,5-dicarbonitrile as a Core Building Block for Organic Semiconductors

This compound serves as a highly effective electron-accepting building block for the synthesis of donor-acceptor (D-A) conjugated polymers. The incorporation of a selenophene (B38918) ring in place of a more common thiophene (B33073) ring is a known strategy to tune the optoelectronic properties of semiconducting materials. nih.gov The selenium atom, being larger and more polarizable than sulfur, imparts distinct electronic features to the resulting polymers. nih.gov Furthermore, the presence of two cyano (-CN) groups at the 2 and 5 positions of the selenophene ring drastically enhances its electron-accepting nature, making it a powerful component for creating low band gap materials with potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While direct polymerization of this compound is not common, it is an ideal precursor for creating monomers used in various polymerization reactions. For instance, selenophene-2-carbonitrile can be synthesized from selenophene and subsequently used as a building block for larger, more complex monomers like selenophene-flanked diketopyrrolopyrrole (DPP). rsc.orgchemicalbook.com

A critical parameter in the design of organic semiconductors is the energy band gap (E_g), which dictates the material's absorption spectrum and electronic behavior. The use of selenophene-containing units is a key strategy for band gap engineering. Replacing a thiophene unit with a selenophene unit in a conjugated polymer backbone typically results in a decrease in the band gap. nih.gov This is attributed to the electronic nature of selenium, which leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) compared to the sulfur analogue.

Table 1: Representative Optical and Electrochemical Properties of Selenophene-Based Polymers

PolymerHOMO (eV)LUMO (eV)Optical Band Gap (eV)
E-PSeBTz-5.25-3.401.85
C-PSeBTz-5.20-3.401.80
PSeDPP-5.24-3.951.29
P2 (Selenophene-capped BdT-Dod)-5.02-3.201.82

This table presents data for various selenophene-containing polymers to illustrate the typical energy levels and band gaps achieved. E-PSeBTz and C-PSeBTz are electrochemically and chemically polymerized materials based on selenophene and benzotriazole. tandfonline.com PSeDPP is a copolymer of selenophene and diketopyrrolopyrrole. ucla.edu P2 is a polymer of selenophene-capped didodecyloxybenzo[1,2-b:4,3-b′]dithiophene. acs.org

The efficiency of organic electronic devices is heavily dependent on the charge carrier mobility of the semiconducting material. Selenophene-based polymers have demonstrated excellent charge transport properties, often exhibiting high mobility for both holes and electrons (ambipolar behavior). The larger size of the selenium atom compared to sulfur can lead to stronger intermolecular Se-Se interactions, which facilitates the hopping of charge carriers between adjacent polymer chains. This, in turn, enhances charge mobility.

The structure of this compound is particularly conducive to efficient charge transport. The strong electron-accepting character of the dinitrile unit promotes n-type (electron) transport. Furthermore, the linear geometry and potential for non-covalent interactions between the selenium atom of one molecule and the nitrogen atom of a neighboring molecule can enforce a highly ordered, co-planar packing structure in the solid state. This ordered arrangement is crucial for creating efficient pathways for charge transport. For example, a selenophene-DPP based polymer processed from a high-boiling-point solvent exhibited a dense nanofiber morphology, leading to high hole and electron mobilities of up to 1.62 cm² V⁻¹ s⁻¹ and 0.14 cm² V⁻¹ s⁻¹, respectively. ucla.edu Another study on isoindigo-based copolymers showed that enhancing molecular interactions could significantly improve hole mobility to 0.37 cm² V⁻¹ s⁻¹. rsc.org

A planar molecular structure is essential for achieving a long effective conjugation length in a polymer backbone. This extended conjugation lowers the energy of electronic transitions and enhances intermolecular orbital overlap, both of which are beneficial for semiconductor performance. The selenophene ring itself is known to be more quinoidal and aromatic than thiophene, which contributes to a more planar and rigid polymer backbone. nih.gov

The placement of linear dicarbonitrile groups at the 2,5-positions of the selenophene ring further promotes planarity. This rigid, linear substitution pattern minimizes steric hindrance that could otherwise cause twisting of the polymer chain. This enforced planarity, combined with the intrinsic properties of the selenophene ring, helps to maximize the effective conjugation length, reduce the band gap, and facilitate the strong intermolecular π-π stacking necessary for efficient charge transport. acs.org

Influence on Charge Carrier Transport Characteristics

Polymerizable Monomers Based on this compound

This compound is a versatile precursor for creating a variety of polymerizable monomers. Due to the strong deactivating effect of the electron-withdrawing nitrile groups, it is not typically polymerized directly via oxidative methods. Instead, it is chemically modified or used as an acceptor monomer in cross-coupling polymerization reactions, such as Stille or Suzuki polymerization. uj.edu.plsemanticscholar.org These methods are fundamental to the synthesis of donor-acceptor copolymers, where an electron-rich (donor) monomer is coupled with an electron-poor (acceptor) monomer. In this context, a di-halogenated derivative of this compound would be reacted with a di-stannylated or di-boronic ester derivative of a donor unit to build the alternating polymer chain. nih.gov

Electrochemical polymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface. nrel.gov The process typically involves the repeated cycling of an applied potential to oxidize monomer units, which then couple to form a polymer chain. This method allows for precise control over film thickness and morphology. tandfonline.comresearchgate.net

For selenophene-based polymers, electropolymerization is a well-established technique. researchgate.net Monomers like 3,4-ethylenedioxyselenophene (EDOS) and its derivatives show a greater tendency to undergo electrochemical polymerization compared to their thiophene counterparts. nih.govrsc.org The choice of solvent and supporting electrolyte has a significant impact on the oxidation potential of the monomer and the optoelectronic properties of the resulting polymer film. rsc.org However, monomers that are highly electron-deficient, such as this compound, are generally not suitable for oxidative electropolymerization because their oxidation potentials are too high. Therefore, this strategy is more applicable to electron-rich selenophene derivatives.

Table 2: Conditions for Electrochemical Polymerization of EDOS

SolventSupporting ElectrolyteMonomer Oxidation Potential (V vs. Ag/AgCl)Resulting Polymer (PEDOS) λ_max (nm)
Acetonitrile (MeCN)TBAClO₄1.09656
Acetonitrile (MeCN)TBAPF₆1.10660
Acetonitrile (MeCN)TBABF₄1.13663
Propylene Carbonate (PC)TBAClO₄1.06661
Propylene Carbonate (PC)TBAPF₆1.11665
Propylene Carbonate (PC)TBABF₄1.07670

This table summarizes the first anodic oxidation potential for the monomer 3,4-ethylenedioxyselenophene (EDOS) and the maximum absorption wavelength (λ_max) of the resulting polymer (PEDOS) film under various electrochemical conditions. Data sourced from rsc.org.

The development of donor-acceptor (D-A) copolymers has revolutionized the field of organic electronics. nih.gov By alternating electron-rich donor units with electron-poor acceptor units along a polymer backbone, researchers can fine-tune the material's HOMO/LUMO energy levels, band gap, and charge transport characteristics. nih.gov

Polymers incorporating selenophene units have achieved high performance in various devices. The use of a this compound derivative as the acceptor unit in a D-A copolymer is a promising strategy for developing next-generation n-type or ambipolar semiconducting materials. The combination of the selenophene core's favorable electronic properties with the powerful electron-withdrawing strength of the dinitrile groups can lead to polymers with very low LUMO levels and narrow band gaps. This strategy has been successfully employed using other acceptor units, leading to high-performance all-polymer solar cells. For example, a random copolymerization strategy to create polymer acceptors has resulted in all-polymer solar cells with power conversion efficiencies exceeding 17%. rsc.org

Electrochemical Polymerization Strategies for Polyselenophenes

Application in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

The quest for highly efficient and stable organic solar cells has driven significant research into novel materials for both donor and acceptor components. Selenophene-containing compounds, including derivatives of this compound, have emerged as promising candidates for enhancing the performance of OSCs.

The limitations of fullerene-based acceptors have spurred the development of non-fullerene acceptors (NFAs) to improve the efficiency and stability of organic solar cells. The incorporation of selenophene units into NFA structures has proven to be a successful strategy for tuning their electronic and optical properties.

The replacement of thiophene with selenophene in NFA backbones often leads to a reduction in the optical bandgap, allowing for broader absorption of the solar spectrum. researchgate.net This is attributed to the larger and more polarizable nature of the selenium atom compared to sulfur, which enhances intramolecular interactions and can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. researchgate.netrylene-wang.com

For instance, two NFAs, IDT2Se and IDT2Se-4F, were synthesized using selenophene as π-bridges to link an indacenodithiophene (IDT) core to electron-accepting end groups. rsc.org These NFAs exhibited low optical bandgaps of 1.45 eV and 1.39 eV, respectively, and extended the photo-current response of the solar cells into the near-infrared region. rsc.org The device based on IDT2Se-4F, when blended with the polymer donor PBDB-T, achieved a power conversion efficiency (PCE) of up to 11.19%. rsc.org This high performance was attributed to higher electron mobility, balanced charge transport, and a favorable phase-separated morphology in the blend film. rsc.org

Similarly, the introduction of a selenium atom into an asymmetric small molecule acceptor, SePT-IN, resulted in a higher PCE of 10.20% compared to its thiophene-based counterpart when blended with the polymer donor PBT1-C. jos.ac.cn This improvement was primarily due to a significant enhancement in the short-circuit current density (Jsc). jos.ac.cn Further research into selenophene-containing NFAs, such as S-WSeSe-Cl and BTSe-IC2F, has led to even higher efficiencies, with PCEs exceeding 16% and 17%, respectively. researchgate.net These results underscore the potential of selenophene incorporation in designing highly efficient NFAs.

A summary of the performance of organic solar cells based on selenophene-containing non-fullerene acceptors is presented in the table below.

NFADonor PolymerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
IDT2Se PBDB-T---9.36
IDT2Se-4F PBDB-T0.7921.4965.911.19
SdiPBI-Se PDBT-T1--70.28.4
SePT-IN PBT1-C---10.20
S-WSeSe-Cl --26.35-16.01
BTSe-IC2F --26.96-17.3

The donor-acceptor (D-A) approach is a cornerstone of modern organic semiconductor design, enabling the tuning of electronic properties by combining electron-rich (donor) and electron-deficient (acceptor) units within a polymer chain. mdpi.com Selenophene and its derivatives can be incorporated as either the donor or acceptor component to modulate the polymer's bandgap and energy levels. researchgate.net

The substitution of thiophene with selenophene in D-A copolymers generally results in a lower bandgap. researchgate.net This is due to the destabilization of the Highest Occupied Molecular Orbital (HOMO) and stabilization of the LUMO, leading to enhanced light absorption. researchgate.net For example, a D-A copolymer incorporating selenophene, benzodithiophene (BDT), and thienothiophene (TT) units was synthesized to improve molecular ordering. rsc.org While the optical properties were preserved, the photovoltaic performance was found to be lower than physical mixtures of the parent polymers, highlighting the complexity of designing efficient "blocky" copolymers. rsc.org

In another study, quinoxaline-based D-A polymers, P(Qx8O-T) and P(Qx8O-Se), were developed for use in aqueous-processed all-polymer solar cells. The selenophene-containing polymer, P(Qx8O-Se), was designed to modulate energy levels and intermolecular interactions. When blended with a naphthalenediimide-based polymer acceptor, the thiophene-based analogue, P(Qx8O-T), yielded a PCE of 2.27% with a high open-circuit voltage (Voc) approaching 0.8 V.

The performance of diketopyrrolopyrrole (DPP)-based copolymers with either thiophene or selenophene units was also investigated. researchgate.net The selenophene-containing polymer exhibited a reduced bandgap compared to its thiophene counterpart. researchgate.net Solar cells fabricated with the thiophene-based polymer and PC71BM achieved efficiencies up to 5.1%. researchgate.net

The following table summarizes the key properties of some selenophene-containing donor-acceptor polymers for OSCs.

PolymerComonomersOptical Bandgap (eV)Application Note
PSeDPP Selenophene, Diketopyrrolopyrrole1.29Ambipolar FET and nonvolatile memory applications. rsc.org
P(Qx8O-Se) Selenophene, Quinoxaline-Designed for aqueous-processed all-polymer solar cells.
Selenophene-DTT Copolymer Selenophene, DithienothiopheneReduced compared to thiophene analogExhibits ambipolar FET performance with hole mobilities up to 0.23 cm² V⁻¹ s⁻¹. researchgate.net

Design of Non-Fullerene Acceptors (NFAs) Incorporating Selenophene Units

Contributions to Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The versatility of this compound and its derivatives extends to applications in OLEDs and OFETs. smolecule.com

In the realm of OLEDs , the design of new emitter materials is crucial for achieving high efficiency and color purity. While direct applications of this compound in OLEDs are not extensively documented in the provided context, the principles of D-A design are highly relevant. For instance, modifying the acceptor unit in D-A structured thermally activated delayed fluorescence (TADF) emitters is a powerful strategy for tuning emission color. nih.gov The electron-withdrawing nature of the dicarbonitrile moiety suggests its potential as a building block for acceptor components in novel TADF emitters.

For OFETs , which are fundamental components of organic integrated circuits, the charge transport characteristics of the semiconductor material are paramount. researchgate.net Selenophene-containing polymers have shown significant promise for OFET applications. The higher polarizability and larger size of selenium compared to sulfur can lead to enhanced intermolecular interactions and improved charge carrier mobility. rylene-wang.com

A donor-acceptor copolymer, PSeDPP, composed of selenophene and diketopyrrolopyrrole (DPP) units, was developed for high-performance ambipolar OFETs. rsc.org This polymer exhibited a low optical bandgap of 1.29 eV, indicative of strong intramolecular charge transfer, and demonstrated balanced hole and electron transport, making it suitable for both p-type and n-type operations. rsc.org

Furthermore, a copolymer of selenophene and dithienothiophene demonstrated promising ambipolar field-effect transistor performance, with hole mobilities reaching up to 0.23 cm² V⁻¹ s⁻¹. researchgate.net The development of such high-mobility ambipolar polymers is crucial for the fabrication of complex organic electronic circuits. researchgate.net

Coordination Chemistry of Selenophene 2,5 Dicarbonitrile Ligands

Synthesis and Characterization of Metal Complexes with Selenophene-2,5-dicarbonitrile

The synthesis of metal complexes involving this compound as a ligand is an area of active research. These complexes are typically prepared by reacting a metal salt with the this compound ligand in a suitable solvent. bhu.ac.in The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Common characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex. bhu.ac.in

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the cyano groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex. mdpi.com

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide insight into the oxidation state and spin state of the metal ion. ajol.info

The coordination of this compound to a metal center can occur through either the selenium atom or the nitrogen atoms of the nitrile groups. The mode of coordination will depend on various factors, including the nature of the metal ion and the reaction conditions.

Table 1: Examples of Metal Complexes with Selenophene-Containing Ligands and Characterization Data

ComplexMetal IonLigandCoordination ModeKey Characterization Findings
[Cu(L1)][ClO4]2Cu(II)Terpyridyl/pyridyl/thiazole ligandN-donorStructure confirmed by X-ray crystallography. hud.ac.uk
[Ni(L2)][ClO4]2Ni(II)Terpyridyl/pyridyl/thiazole ligandN-donorStructure confirmed by X-ray crystallography. hud.ac.uk
[Co(L2)][ClO4]2Co(II)Terpyridyl/pyridyl/thiazole ligandN-donorStructure confirmed by X-ray crystallography. hud.ac.uk
[Cd3(L3)2][ClO4]6Cd(II)Terpyridyl/pyridyl/thiazole ligandN-donorStructure confirmed by X-ray crystallography. hud.ac.uk
[ML]Cl2Co(II), Ni(II), Cu(II), Zn(II)Schiff base from pyridine-2,6-diamine and 2-hydroxynaphthaldehydeONNO tetra-dentateTetrahedral/octahedral geometry suggested by spectral and magnetic data. ajol.info

Ligand Field Theory and Electronic Structure within Coordination Compounds

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in coordination compounds. researchgate.net It is an extension of crystal field theory and molecular orbital theory. dacollege.org LFT considers the interactions between the d-orbitals of the central metal ion and the orbitals of the surrounding ligands. libretexts.org These interactions lead to a splitting of the metal d-orbitals into different energy levels.

The magnitude of this splitting, denoted as Δ, is influenced by the nature of the metal ion, its oxidation state, and the identity of the ligands. The arrangement of electrons within these split d-orbitals determines the electronic, magnetic, and spectroscopic properties of the complex. libretexts.org

For a complex containing this compound, the selenium and nitrogen atoms of the ligand would interact with the metal's d-orbitals. The strength of this interaction would influence the ligand field splitting. The electronic structure of these complexes can be further investigated using computational methods, such as Density Functional Theory (DFT), to complement experimental data. ajol.infounifi.it

Table 2: Key Concepts in Ligand Field Theory

ConceptDescription
d-orbital splitting The separation of the five d-orbitals of a metal ion into at least two sets of different energies due to the electrostatic field of the surrounding ligands. libretexts.org
Ligand field splitting parameter (Δ) The energy difference between the split d-orbital sets. Its magnitude depends on the metal, its oxidation state, and the ligands.
Spectrochemical series An empirically derived list of ligands ordered by their ability to cause d-orbital splitting.
High-spin and low-spin complexes For metal ions with d4 to d7 electron configurations, two possible electron arrangements exist depending on the magnitude of Δ relative to the pairing energy. libretexts.org
Ligand-to-metal charge transfer (LMCT) An electronic transition from a ligand-based orbital to a metal-based orbital, often observed in the UV-Vis spectra of coordination complexes. mdpi.com

Catalytic Applications of this compound Coordination Compounds

Coordination compounds are widely used as catalysts in a variety of chemical transformations due to their ability to activate substrates and facilitate reactions. libretexts.orgsolubilityofthings.com Metal complexes containing selenophene-based ligands have shown promise in various catalytic applications. tu-braunschweig.dedntb.gov.ua

The catalytic activity of a this compound coordination compound would be influenced by several factors:

The nature of the metal center: Different metals exhibit different catalytic properties. ias.ac.in

The coordination environment: The number and arrangement of ligands around the metal center can affect its reactivity. libretexts.org

The electronic properties of the ligand: The electron-withdrawing or electron-donating nature of the this compound ligand can modulate the catalytic activity of the metal center. researchgate.net

Potential catalytic applications for such complexes could include:

Oxidation reactions: The selenium atom in the ligand could potentially participate in redox processes. ias.ac.in

Polymerization reactions: Transition metal complexes are extensively used as catalysts for olefin polymerization. tu-braunschweig.demdpi.com

Cross-coupling reactions: Palladium complexes, for example, are widely used in C-C and C-N bond formation reactions. nih.gov

Photoredox catalysis: The unique electronic properties of the selenophene (B38918) ring could be exploited in light-driven catalytic cycles. rsc.org

Further research is needed to explore the full catalytic potential of metal complexes derived from this compound. acs.org

Supramolecular Assembly and Advanced Architectures

Role of Dinitrile Functionality in Directing Supramolecular Interactions

The dinitrile functionality is known to be a key player in directing supramolecular assembly. The nitrogen atoms of the nitrile groups are potent Lewis bases and can act as acceptors for various non-covalent interactions.

Chalcogen Bonding (ChB) in Self-Assembly

Chalcogen bonding is a non-covalent interaction where a Group 16 element, such as selenium, acts as an electrophilic center (a σ-hole) that interacts with a nucleophile. wikipedia.org In the case of selenophene-2,5-dicarbonitrile, the selenium atom in the ring could theoretically act as a chalcogen bond donor, while the nitrogen atoms of the dinitrile groups could act as acceptors. This interaction would be expected to play a significant role in the crystal packing and self-assembly of the molecule.

However, specific studies detailing the presence and geometry of Se···N chalcogen bonds in solid-state or solution-phase assemblies of this compound are not found in the available literature. While studies on related molecules, such as benzo-2,1,3-selenadiazoles and benzylic selenocyanates, demonstrate the importance of Se···N chalcogen bonding in forming dimers and other supramolecular motifs, direct experimental evidence for the target compound is absent. researchgate.netresearchgate.net

Hydrogen Bonding and Other Non-Covalent Interactions

In addition to chalcogen bonding, other non-covalent forces such as hydrogen bonding and π-π stacking are fundamental to supramolecular chemistry. nih.govnih.gov this compound possesses two C-H bonds on the heterocyclic ring. These could potentially engage in weak C–H···N or C–H···π hydrogen bonds. The planar, aromatic-like selenophene (B38918) ring could also participate in π-π stacking interactions.

A comprehensive analysis of these interactions relies on crystallographic data, which provides precise information on intermolecular distances and angles. A search for the crystal structure of this compound did not yield any specific results, precluding a detailed discussion of its hydrogen bonding and other non-covalent interactions based on experimental data.

Formation of One-Dimensional and Higher-Order Supramolecular Structures

The directionality of both chalcogen and hydrogen bonds often leads to the formation of predictable and well-ordered one-dimensional (1D) chains or more complex two-dimensional (2D) or three-dimensional (3D) networks. mdpi.com The linear disposition of the two nitrile groups in this compound suggests it could be an excellent building block for 1D supramolecular polymers.

Despite this potential, there are no specific reports found that describe the successful formation and characterization of such higher-order structures from this compound.

Designed Self-Assembly for Stimuli-Responsive "Smart" Materials

Stimuli-responsive materials can change their properties in response to external triggers like light, pH, or temperature. rsc.org The dynamic and reversible nature of non-covalent bonds makes them ideal for the construction of such "smart" materials. While selenophene-containing molecules are explored for various applications, the design and synthesis of stimuli-responsive materials specifically based on the self-assembly of this compound have not been documented in the searched scientific literature.

Derivatives and Functionalization of Selenophene 2,5 Dicarbonitrile

Synthesis of Functionalized Selenophene-2,5-dicarbonitrile Derivatives

The synthesis of this compound derivatives bearing additional substituents on the selenophene (B38918) ring (at the 3- and 4-positions) is a key strategy for modulating their electronic and physical properties. Direct functionalization of the parent dinitrile compound is challenging; therefore, syntheses typically involve the construction of a pre-functionalized ring.

One common approach begins with appropriately substituted precursor molecules that are then cyclized to form the desired selenophene ring. While direct examples for this compound are specific, analogous syntheses for related heterocyclic systems provide a blueprint. For instance, the synthesis of 3,4-disubstituted thiophenes has been achieved starting from 2,5-dichlorothiophene, where the chlorine atoms are displaced or used in coupling reactions before or after modification of the 3- and 4-positions. acs.org A similar strategy can be envisioned for selenophenes.

A more direct conceptual route involves the cyanation of a pre-functionalized dihaloselenophene. For example, the synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile is accomplished through the reaction of 2,5-dibromo-3,4-diaminopyridine with copper(I) cyanide in DMF at elevated temperatures. mdpi.com This demonstrates the feasibility of introducing nitrile groups onto a halogenated heterocyclic core, a method that could be applied to a 3,4-disubstituted-2,5-dihaloselenophene.

Another established method for creating substituted selenophenes involves the intramolecular cyclization of (Z)-selenoenynes, which can yield 2,5-disubstituted-3-(organoseleno)-selenophenes. nih.gov Adapting such cyclization strategies to precursors bearing cyano groups or their synthetic equivalents is a viable pathway to functionalized dinitrile derivatives. A straightforward method for producing 2,5-disubstituted selenophenes utilizes a copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium, offering a regioselective and atom-economical route. rsc.org

A representative synthetic strategy is outlined in the table below, based on analogous reactions.

Table 1: Proposed Synthesis of a Functionalized this compound

Step Reactants Reagents & Conditions Intermediate/Product Description
1 3,4-Dibromoselenophene NBS, CCl₄, BPO (catalyst) 2,5,3,4-Tetrabromoselenophene Radical bromination at the α-positions.
2 2,5,3,4-Tetrabromoselenophene Organometallic Reagent (e.g., R-ZnCl) 3,4-Dibromo-2,5-diorganyl-selenophene Selective cross-coupling at the more reactive α-positions.

This table presents a conceptual synthetic pathway based on established heterocyclic chemistry principles.

Cross-Coupling Reactions for Scaffold Extension (e.g., Suzuki Coupling)

Cross-coupling reactions are indispensable tools for extending the π-conjugated system of the selenophene scaffold. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide catalyzed by a palladium complex, is particularly prominent. byjus.comnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com

To apply this reaction to this compound, a halogenated precursor is required. For example, a 3,4-dihalo-selenophene-2,5-dicarbonitrile could serve as a platform for introducing aryl or heteroaryl substituents. The reaction mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst. byjus.com

Studies on 2-haloselenophenes and 2,5-dihaloselenophenes have demonstrated the efficacy of this method. mdpi.com Palladium acetate, in conjunction with a base like potassium carbonate, effectively catalyzes the coupling of various arylboronic acids with iodoselenophenes to produce 2-aryl- and 2,5-diarylselenophenes in good yields. researchgate.net These established protocols are directly applicable to extending the framework of a suitably halogenated this compound.

Table 2: Representative Suzuki-Miyaura Coupling Reactions on Haloselenophenes

Haloselenophene Substrate Boronic Acid Catalyst / Base Product Yield (%) Reference
2-Iodoselenophene Phenylboronic acid Pd(OAc)₂ / K₂CO₃ 2-Phenylselenophene 92 researchgate.net
2-Iodoselenophene 4-Methoxyphenylboronic acid Pd(OAc)₂ / K₂CO₃ 2-(4-Methoxyphenyl)selenophene 89 researchgate.net
2-Iodoselenophene 4-Nitrophenylboronic acid Pd(OAc)₂ / K₂CO₃ 2-(4-Nitrophenyl)selenophene 85 researchgate.net
2,5-Diiodoselenophene Phenylboronic acid (2 eq.) Pd(OAc)₂ / K₂CO₃ 2,5-Diphenylselenophene 85 researchgate.net

This table showcases examples of Suzuki coupling on selenophene scaffolds, illustrating the potential for functionalizing a halogenated this compound core.

Post-Synthetic Modification and Derivatization Strategies

Post-synthetic modification refers to the chemical transformation of functional groups on an already-formed molecular scaffold. For this compound, the nitrile groups and the selenophene ring itself are primary targets for derivatization.

The nitrile groups are highly versatile and can be converted into a range of other functionalities. libretexts.org

Hydrolysis: Acid- or base-catalyzed hydrolysis of the dinitrile can convert one or both nitrile groups first into carboxamide intermediates and then into carboxylic acids, yielding selenophene-2,5-dicarboxylic acid or its mono-acid/mono-amide derivatives. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile groups to primary amines, affording 2,5-bis(aminomethyl)selenophene. libretexts.org This introduces basic sites and points for further functionalization, such as amide or sulfonamide formation.

Reaction with Organometallics: Grignard reagents can add to the electrophilic carbon of the nitrile group, which upon hydrolysis yields ketones. libretexts.org The use of two equivalents of a Grignard reagent could produce the corresponding diketone.

The selenophene ring can also be modified. A notable reaction is the lithium-selenium exchange (transmetalation). nih.govmdpi.com Treatment of a 3-(organoseleno)-selenophene with butyllithium (B86547) can generate a 3-lithio-selenophene intermediate. This highly reactive species can then be trapped with various electrophiles, such as aldehydes or ketones, to install new carbon-based substituents on the ring. mdpi.com While this has been demonstrated on other selenophene derivatives, the principle could potentially be applied to modify the 3- or 4-positions of the dinitrile scaffold if a suitable precursor is used.

Derivatization is also a key strategy for modifying a molecule's properties for analytical purposes, such as enhancing its response in mass spectrometry or its retention in liquid chromatography. ddtjournal.comlibretexts.org Reagents like dansyl hydrazine (B178648) can react with carbonyl derivatives (which could be produced from the nitrile groups) to form highly fluorescent products. libretexts.org

Table 3: Potential Derivatization Reactions of this compound

Reaction Type Reagents & Conditions Functional Group Transformation Product Class
Hydrolysis H₃O⁺ or OH⁻, then H₃O⁺; Heat -C≡N → -COOH Dicarboxylic Acid
Reduction 1. LiAlH₄, THF; 2. H₂O -C≡N → -CH₂NH₂ Diamine
Grignard Reaction 1. R-MgBr, Ether; 2. H₃O⁺ -C≡N → -C(=O)R Diketone

Future Research Directions and Emerging Opportunities for Selenophene 2,5 Dicarbonitrile

Development of Novel and Green Synthetic Pathways

The advancement of selenophene (B38918) chemistry is intrinsically linked to the development of efficient and environmentally sustainable synthetic methods. nih.gov Traditional syntheses can be complex, but recent innovations are paving the way for more accessible and greener routes to Selenophene-2,5-dicarbonitrile and its derivatives. nih.gov

A significant area of future research lies in the refinement of transition-metal-catalyzed cyclization reactions. nih.gov A notable example is the copper-catalyzed [2+2+1] cyclization, which uses elemental selenium and terminal alkynes to construct 2,5-disubstituted selenophenes with high atom economy and regioselectivity. rsc.org This method's use of a stable and non-toxic selenium source is a key advantage. rsc.org Further research could adapt this and similar protocols, such as those using CuO nanoparticles, specifically for the synthesis of the 2,5-dicarbonitrile derivative, optimizing conditions to improve yields and reduce waste. nih.govrsc.org

The principles of green chemistry are increasingly being applied to selenium chemistry, for instance, in the synthesis of selenium nanoparticles using plant extracts, which avoids harsh chemicals. d-nb.infonanochemres.org Future synthetic strategies for this compound could draw inspiration from these approaches, exploring the use of benign solvents, renewable starting materials, and energy-efficient reaction conditions. The development of one-pot syntheses, where multiple reaction steps are combined without isolating intermediates, represents another promising avenue for creating complex selenophene derivatives in a more streamlined and sustainable manner. nih.gov The overarching goal is to develop synthetic pathways that are not only efficient and robust but also minimize environmental impact. nih.gov

Exploration of Advanced Material Applications Beyond Current Scope

While this compound is a known candidate for organic electronics, its potential extends far beyond its current uses. smolecule.com Selenophene-containing materials are recognized for their utility in a variety of advanced applications due to the unique properties conferred by the selenium atom. nih.govmdpi.com Compared to its sulfur analogue, thiophene (B33073), selenophene is more easily polarized and has lower aromaticity, which can lead to a narrower optical band gap in derived materials, thereby improving light absorption efficiency. mdpi.com

Future research will likely focus on leveraging these properties in next-generation organic electronic devices. Selenophene derivatives have shown promise in:

Organic Solar Cells (OSCs) : The ability of selenophene units to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level and create better planarity makes them ideal for non-fullerene acceptors (NFAs), leading to enhanced charge transfer and device efficiency. mdpi.com

Organic Field-Effect Transistors (OFETs) : Copolymers incorporating selenophene have demonstrated promising ambipolar performance, with hole mobilities significantly higher than their thiophene counterparts in some cases. researchgate.net

Organic Light-Emitting Diodes (OLEDs) : The tunable electronic properties of selenophenes make them valuable components in the development of new light-emitting materials. nih.gov

The table below summarizes a comparative study of diketopyrrolopyrrole-based copolymers for OFETs, highlighting the impact of incorporating selenophene versus thiophene.

Polymer FeatureThiophene-based CopolymerSelenophene-based CopolymerReference
Optical Band Gap HigherLower researchgate.net
LUMO Level HigherStabilized (Lower) researchgate.net
HOMO Level LowerDestabilized (Higher) researchgate.net
Hole Mobility Up to 0.11 cm²/VsUp to 0.23 cm²/Vs researchgate.net

Beyond electronics, the biological potential of selenophene derivatives is a burgeoning field of research. nih.gov Studies have indicated a wide spectrum of activities, including antitumor, antioxidant, antidepressant, and antimicrobial effects. smolecule.comnih.gov Future work could specifically investigate this compound and its derivatives for these therapeutic applications, exploring their mechanisms of action. smolecule.com

Integration into Multicomponent Systems and Hybrid Materials

A significant emerging opportunity lies in using this compound as a functional unit within larger, more complex molecular architectures. The development of multicomponent reactions (MCRs) and novel polymerization techniques allows for the one-step synthesis of highly functionalized molecules and hybrid materials. nih.govrsc.org

Future research can focus on incorporating the this compound scaffold into:

Functional Chromophores : Multicomponent syntheses can be employed to build sophisticated dye systems where the electron-accepting nature of the dicyano-substituted selenophene core can be combined with various electron-donating groups to create materials with tailored optical and electronic properties for sensing or imaging. nih.gov

Hybrid Polymers : The concept of "multiple polymerization," where a single monomer can form multiple distinct polymer components, could be applied to a functionalized this compound monomer. rsc.org This could lead to the in-situ formation of hybrid materials that combine the electronic properties of a conjugated polyselenophene with other desirable polymer characteristics.

Selenium-Containing Polymers : Catalyst-free multicomponent polymerizations have been successfully used to create polyselenoureas directly from elemental selenium. chinesechemsoc.org This demonstrates the feasibility of integrating selenium into polymer backbones through efficient, modern synthetic methods. Adapting such strategies could allow for the creation of novel polymers featuring the this compound unit, potentially for applications in chelation of heavy metals or as self-healing materials. chinesechemsoc.org

Fused Heterocyclic Systems : The selenophene ring can be fused with other heterocyclic systems, such as pyrazine (B50134) or pyridazine, to create condensed materials. scribd.com These fused systems have demonstrated diverse biological activities and unique photophysical properties, opening a vast design space for new functional materials. scribd.com

By integrating this compound into these advanced systems, researchers can create materials with synergistic properties that are not attainable with the single molecule alone.

Computational Design and High-Throughput Screening of Derivatives with Tailored Properties

The empirical, trial-and-error approach to materials discovery is rapidly being supplemented and, in some cases, replaced by computational methods. The fields of computational design and high-throughput screening offer a powerful paradigm for accelerating the development of new this compound derivatives with precisely tailored properties. researchgate.netrsc.org

Future research in this domain will likely involve:

Quantum Chemical Design : Using methodologies like Density Functional Theory (DFT), researchers can design novel derivatives of this compound in silico. researchgate.netmdpi.commdpi.com This approach allows for the prediction of key properties such as molecular geometry, electronic structure (HOMO/LUMO levels), absorption spectra, and charge transfer characteristics before any synthetic work is undertaken. researchgate.net This has been successfully applied to design selenophene-containing acceptors for organic solar cells. researchgate.net

High-Throughput Virtual Screening : Once a computational model is established, large virtual libraries of potential derivatives can be rapidly screened to identify candidates with the most promising properties for a specific application, be it a lower band gap for an OSC or a specific binding affinity for a biological target. rsc.orgacs.org

Synthesis and Library Planning : Computational tools are now capable of not only designing molecules but also planning the most efficient synthetic routes to create them, including entire libraries of related compounds. rsc.org This integration of design and retrosynthesis can dramatically reduce the time and resources required for discovery.

The table below outlines the role of various computational techniques in the design and discovery of new functional materials based on selenophene derivatives.

Computational MethodApplication/GoalPotential Impact on this compound ResearchReference(s)
Density Functional Theory (DFT) Predict electronic structure, optical properties, and molecular geometry.Design of derivatives with tailored band gaps and energy levels for electronic applications. researchgate.net, mdpi.com, mdpi.com
Time-Dependent DFT (TD-DFT) Simulate UV-Vis absorption spectra and excited state properties.Identify candidates with specific light-absorbing characteristics for solar cells or photodynamic therapy. researchgate.net
Molecular Docking Predict binding affinity and mode of interaction with biological targets (e.g., proteins).Screen for potential pharmaceutical applications by identifying derivatives that bind to key enzymes or receptors. mdpi.com
Retrosynthesis Algorithms Plan synthetic routes to target molecules.Accelerate the synthesis of promising computationally-designed derivatives and compound libraries. rsc.org

By combining these computational strategies with targeted synthesis and experimental validation, the exploration of the chemical space around this compound can proceed at an unprecedented pace, unlocking new materials and applications. mdpi.comirb.hr

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